Cas no 83067-20-3 (5-(tert-Butyldimethylsilyloxy)-1-pentanol)

5-(tert-Butyldimethylsilyloxy)-1-pentanol structure
83067-20-3 structure
상품 이름:5-(tert-Butyldimethylsilyloxy)-1-pentanol
CAS 번호:83067-20-3
MF:C11H26O2Si
메가와트:218.408444881439
MDL:MFCD00187970
CID:720331
PubChem ID:24867254

5-(tert-Butyldimethylsilyloxy)-1-pentanol 화학적 및 물리적 성질

이름 및 식별자

    • 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
    • 1-Pentanol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(TERT-BUTYLDIMETHYLSILYLOXY)-1-PENTANOL
    • 5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol (ACI)
    • 5-(tert-Butyldimethylsilyloxy)pentanol
    • 5-[(tert-Butyldimethylsilanyl)oxy]pentan-1-ol
    • ZPADIAOSJBISTI-UHFFFAOYSA-N
    • 5-(t-butyldimethylsilyloxy)-1-pentanol
    • SY240011
    • AS-47655
    • 5-(tert-butyldimethyl-silanyloxy)pentan-1-ol
    • 5-(tert-butyldimethylsilyloxy)pentan-1-ol
    • 5-(tert-butyldimethyl-silyloxy)pentan-1-ol
    • 5-[(tert-Butyldimethylsilyl)oxy]-1-pentanol
    • DB-006919
    • DTXSID80394272
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%
    • 5-t-butyldimethylsilyloxy-1-pentanol
    • MFCD00187970
    • 5-[(tert-butyldimethylsilyl)oxy]pentan-1-ol
    • 5-(tert-butyldimethylsilanyloxy)pentan-1-ol
    • SCHEMBL200311
    • 5-(t-butyldimethylsilyloxy)pentanol
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanol
    • AKOS015841093
    • F14950
    • 83067-20-3
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol
    • MDL: MFCD00187970
    • 인치: 1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
    • InChIKey: ZPADIAOSJBISTI-UHFFFAOYSA-N
    • 미소: OCCCCCO[Si](C(C)(C)C)(C)C

계산된 속성

  • 정밀분자량: 218.170207g/mol
  • 표면전하: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 7
  • 동위원소 질량: 218.170207g/mol
  • 단일 동위원소 질량: 218.170207g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 29.5Ų
  • 중원자 수량: 14
  • 복잡도: 150
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 액체
  • 밀도: 0.885 g/mL at 25 °C(lit.)
  • 융해점: Not available
  • 비등점: 140 °C/6 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: > 235.4°f
    섭씨: 113°c 이상
  • 굴절률: n20/D 1.442(lit.)
  • PSA: 29.46000
  • LogP: 3.17080
  • 증기압: 0.0±1.1 mmHg at 25°C
  • 용해성: 미확정

5-(tert-Butyldimethylsilyloxy)-1-pentanol 보안 정보

5-(tert-Butyldimethylsilyloxy)-1-pentanol 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    중국 세관 번호:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

5-(tert-Butyldimethylsilyloxy)-1-pentanol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB464148-1 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
1g
€156.10 2022-03-24
abcr
AB464148-5 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
5g
€280.20 2022-03-24
eNovation Chemicals LLC
Y0991487-25g
5-((tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$600 2024-08-02
Ambeed
A156614-25g
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$248.0 2025-02-22
abcr
AB464148-5g
5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%; .
83067-20-3 90%
5g
€217.50 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270191-25g
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 98%
25g
¥1400.00 2024-07-28
TRC
T117555-100ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
100ml
$1028.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T932040-5g
5-((Tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 ≥95%
5g
¥820.80 2022-09-28
TRC
T117555-5ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
5ml
$110.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
435732-25ML
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
25ml
¥2771.44 2023-12-06

5-(tert-Butyldimethylsilyloxy)-1-pentanol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: DL-Proline Solvents: Ethanol ,  Dichloromethane ;  rt; 16 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C
1.3 Reagents: Sodium borohydride Solvents: Ethanol ,  Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 30 min, 0 °C → rt
참조
A general, enantioselective synthesis of β- and γ-fluoroamines
O'Reilly, Matthew C.; et al, Tetrahedron Letters, 2013, 54(28), 3627-3629

합성 방법 2

반응 조건
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
A convenient procedure for the monosilylation of symmetric 1,n-diols
McDougal, Patrick G.; et al, Journal of Organic Chemistry, 1986, 51(17), 3388-90

합성 방법 3

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
참조
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

합성 방법 4

반응 조건
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  80 min, reflux
참조
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; et al, Tetrahedron Letters, 2015, 56(49), 6823-6826

합성 방법 5

반응 조건
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C; 12 h, 0 °C → rt
참조
Enantioselective synthesis of structurally intricate and complementary poly-oxygenated building blocks of spongistatin 1 (altohyrtin A)
Braun, Alain; et al, Collection of Czechoslovak Chemical Communications, 2009, 74(5), 651-769

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

합성 방법 7

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
참조
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

합성 방법 8

반응 조건
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  2 h, rt
참조
A facile and catalytic method for selective deprotection of tert-butyldimethylsilyl ethers with copper(II) bromide
Bhatt, Suchitra; et al, Tetrahedron Letters, 2006, 47(47), 8395-8399

합성 방법 9

반응 조건
1.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
참조
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

합성 방법 10

반응 조건
1.1 Solvents: Dichloromethane
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
An efficient and chemoselective cleavage of prenyl ethers with DDQ
Vatele, Jean-Michel, Synlett, 2002, (3), 507-509

합성 방법 11

반응 조건
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  2 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
참조
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

합성 방법 12

반응 조건
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
참조
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

합성 방법 13

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
참조
Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions
Costello, Jeff P.; et al, Organic Letters, 2019, 21(24), 9934-9939

합성 방법 14

반응 조건
1.1 Solvents: Methanol
참조
Selective deprotection of triethylsilyl group in the presence of tert-butyldimethylsilyl group with MCM-41/MeOH heterogeneous system
Itoh, Akichika; et al, Synlett, 1999, (3), 357-359

합성 방법 15

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
참조
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

합성 방법 16

반응 조건
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  4 h, 50 °C
참조
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

합성 방법 17

반응 조건
1.1 Catalysts: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
참조
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-15

합성 방법 18

반응 조건
1.1 Reagents: Ozone Catalysts: Palladium ,  Titanium (hexagonal mesoporous silica-supported) ,  Silica Solvents: Methanol
참조
Selective acceleration for deprotection of benzyl ethers with Ti-HMS
Itoh, Akichika; et al, Tetrahedron Letters, 1998, 39(51), 9461-9464

합성 방법 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
참조
The selective distinction of diethylisopropylsilyl ether in hydrogenolysis
Toshima, Kazunobu; et al, Tetrahedron Letters, 1990, 31(46), 6697-8

합성 방법 20

반응 조건
1.1 Reagents: Iodine Solvents: Dichloromethane
참조
Iodine in dichloromethane - a simple method for selective cleavage of prenyl ethers
Vatele, Jean-Michel, Synlett, 2001, (12), 1989-1991

합성 방법 21

반응 조건
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
참조
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

합성 방법 22

반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zinc chloride ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
참조
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-20

합성 방법 23

반응 조건
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
참조
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

합성 방법 24

반응 조건
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  2 h, rt
참조
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

합성 방법 25

반응 조건
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  1 h, rt
참조
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

5-(tert-Butyldimethylsilyloxy)-1-pentanol Raw materials

5-(tert-Butyldimethylsilyloxy)-1-pentanol Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83067-20-3)5-(tert-Butyldimethylsilyloxy)-1-pentanol
A1207479
순결:99%/99%
재다:25g/100g
가격 ($):223.0/673.0